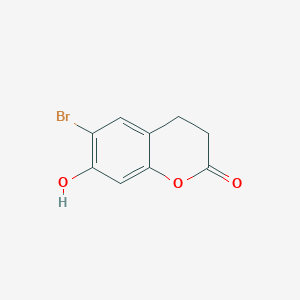

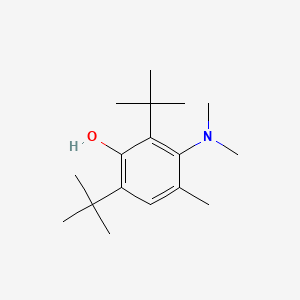

6-Bromo-7-hydroxychroman-2-one

概要

説明

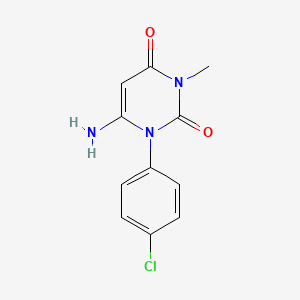

6-Bromo-7-hydroxychroman-2-one is a derivative of chromanone . Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .

Molecular Structure Analysis

The structure of chromanone derivatives has been studied extensively. For instance, a study on (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one, a quinolone derivative holding tosyl group, was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques .Chemical Reactions Analysis

In one study, ceramides were synthesized conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . Another study reported the synthesis of coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles from 6-bromo-3-(3-(dimethylamino)acryloyl)-2 H-chromen-2-one .Safety and Hazards

将来の方向性

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

特性

CAS番号 |

1193834-75-1 |

|---|---|

分子式 |

C9H7BrO3 |

分子量 |

243.05 g/mol |

IUPAC名 |

6-bromo-7-hydroxy-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C9H7BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,11H,1-2H2 |

InChIキー |

UCKCSVJDIQOXSK-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)OC2=CC(=C(C=C21)Br)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Bromo-2-methylbenzoyl)-1-piperazinyl]ethanol](/img/structure/B8753543.png)

![4-[4-(4-Nitrophenyl)piperazin-1-yl]benzaldehyde](/img/structure/B8753623.png)